molecular formula C18H26F3N3O2 B1350798 Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate CAS No. 444892-59-5

Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate

Cat. No.: B1350798
CAS No.: 444892-59-5
M. Wt: 373.4 g/mol
InChI Key: HAMPKJFJUJORMC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate is a fluorinated piperazine derivative. It is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the piperazine ring makes it a valuable building block in medicinal chemistry and other applications.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, altering their catalytic activity. It also binds to proteins, affecting their conformation and stability. These interactions are crucial for understanding the compound’s role in various biochemical pathways .

Cellular Effects

The effects of Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses. It also affects the expression of specific genes, thereby altering the production of proteins involved in various cellular processes. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding alters the enzyme’s conformation and activity, leading to changes in biochemical reactions. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity and effects. Long-term exposure to the compound can result in alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Toxic or adverse effects may occur at high doses, highlighting the importance of determining the appropriate dosage for research and therapeutic applications .

Metabolic Pathways

Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate within cells and tissues are essential for its activity and function. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. These processes determine the compound’s availability and activity in different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-[2-amino-1-phenylethyl]piperazine-1-carboxylate with a trifluoromethylating agent. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and other research areas.

Properties

IUPAC Name

tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N3O2/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15(12-22)13-4-6-14(7-5-13)18(19,20)21/h4-7,15H,8-12,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMPKJFJUJORMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396824
Record name Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444892-59-5
Record name Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name t-Butyl4-{2-amino-1-[4-(trifluoromethyl)phenyl]ethyl}piperazine carboxylate
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